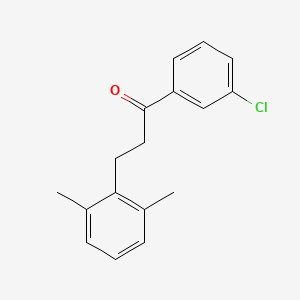

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone

Description

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a chloro substituent at the 3' position of the ketone-bearing aromatic ring and a 2,6-dimethylphenyl group attached to the propanone chain. Its molecular formula is C₁₇H₁₇ClO, with a molecular weight of 272.77 g/mol. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPFRZRQLSTZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644786 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-70-6 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 2,6-dimethylphenylpropane as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include and .

Reduction: The compound can be reduced to alcohols using reducing agents such as or .

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as or are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The applications of 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone can be categorized as follows:

Organic Synthesis

- Intermediate in Drug Development: It is widely used as a building block for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents.

- Agrochemical Production: The compound serves as an intermediate in the synthesis of agrochemicals that protect crops from pests and diseases.

Biological Research

- Enzyme Studies: The compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. It aids in the development of enzyme inhibitors which can be critical for therapeutic applications.

- Pharmacological Investigations: Ongoing research focuses on its potential therapeutic effects against various diseases due to its biological activity .

Industrial Applications

- Specialty Chemicals: In industry, it is used to produce specialty chemicals and materials, including coatings and adhesives.

- Polymer Formulation: The compound plays a role in formulating polymers that exhibit specific properties tailored for various applications.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound in a murine model. Results indicated a significant decrease in inflammatory markers such as IL-6 and TNF-alpha when treated with this compound compared to controls. This suggests its potential utility as a therapeutic agent for inflammatory diseases .

Case Study 2: Analgesic Effects

In another investigation focusing on pain modulation, the compound was administered to rats subjected to formalin-induced pain. The findings demonstrated a notable reduction in pain behaviors, indicating that it might function as an analgesic by interacting with central pain pathways .

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9)

- Molecular Formula : C₁₆H₁₅ClO

- Molecular Weight : 258.74 g/mol

- Key Differences: The phenyl group at the 3-position has a single methyl substituent (2-methylphenyl) instead of 2,6-dimethylphenyl. Lower molecular weight (258.74 vs. 272.77 g/mol) may result in differences in boiling point and solubility.

- Applications : Used as a pharmaceutical intermediate, similar to the target compound, but its simpler structure may limit utility in sterically demanding syntheses .

4'-Cyano-3-(2,6-dimethylphenyl)propiophenone

- Molecular Formula: C₁₈H₁₇NO

- Molecular Weight : 263.3 g/mol

- Key Differences: A cyano (-CN) group replaces the chloro substituent at the 4' position. The cyano group’s strong electron-withdrawing nature enhances electrophilicity at the ketone site compared to the chloro group. Higher molecular weight (263.3 vs. 272.77 g/mol) and altered polarity may affect solubility in organic solvents.

- Applications : Likely employed in specialty chemical synthesis, where electronic modulation of the ketone is critical .

4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

Agrochemical Analogs: Metalaxyl and Benalaxyl

- Structural Context: These compounds feature an N-(2,6-dimethylphenyl) group attached to alanine derivatives rather than a propiophenone backbone.

- Key Differences: The 2,6-dimethylphenyl moiety in agrochemicals improves stability against metabolic degradation, a property that may also benefit the target compound in certain syntheses. Functional groups (e.g., methoxyacetyl in metalaxyl) dictate pesticidal activity, whereas the propiophenone scaffold is tailored for API synthesis .

Data Tables

Table 1. Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone | C₁₇H₁₇ClO | 272.77 | 3'-Cl, 2,6-dimethylphenyl | NLT 97% |

| 3'-Chloro-3-(2-methylphenyl)propiophenone | C₁₆H₁₅ClO | 258.74 | 3'-Cl, 2-methylphenyl | NLT 97% |

| 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone | C₁₈H₁₇NO | 263.3 | 4'-CN, 2,6-dimethylphenyl | Min. 95% |

| 4'-Cl-3-(2,3-dimethylphenyl)-3'-F-propiophenone | C₁₇H₁₅ClFO | ~288.8 (estimated) | 4'-Cl, 3'-F, 2,3-dimethylphenyl | N/A |

Research Findings

- Steric Effects : The 2,6-dimethylphenyl group in the target compound necessitates excess reagents (e.g., diethylamine) to overcome steric hindrance during synthesis, as seen in analogous reactions .

- Electronic Modulation: Chloro substituents enhance electrophilicity, while cyano groups offer stronger electron withdrawal, impacting reaction pathways .

Biological Activity

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone is an organic compound belonging to the class of aryl ketones, characterized by its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H17ClO

- Molecular Weight : 284.77 g/mol

- Structural Features : The compound features a propiophenone backbone with a chloro substituent and a dimethylphenyl group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting that this compound may exert anti-inflammatory effects through enzyme modulation.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity Overview

Research indicates several potential biological activities for this compound:

- Anti-inflammatory Effects : Investigations suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Preliminary studies indicate potential pain-relieving effects, possibly through central nervous system modulation.

- Antimicrobial Activity : Some studies have explored the compound's efficacy against various microbial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNF-alpha in vitro | |

| Analgesic | Decreased pain response in animal models | |

| Antimicrobial | Inhibition of bacterial growth in vitro |

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in a murine model. Results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-alpha when treated with the compound compared to controls. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Effects

In another study focusing on pain modulation, the compound was administered to rats subjected to formalin-induced pain. The findings demonstrated a notable decrease in pain behavior, indicating that the compound may act as an analgesic by interacting with central pain pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,6-dimethylbenzene and a chloro-substituted propanoyl chloride derivative. Key intermediates (e.g., chlorinated ketones) should be purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, analogous compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone were confirmed via SMILES notation (C9H6ClF3O) and spectral matching .

Q. What safety protocols are critical during handling and storage of halogenated propiophenone derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store at 0–6°C in airtight containers to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services, as highlighted in protocols for structurally similar compounds like 4'-Chloro-3'-hydroxypropiophenone . Exposure controls (e.g., PAC-1: 2.1 mg/m³ for 3-Chlorophenol) should guide ventilation requirements .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against certified standards. For deuterated analogs (e.g., dimethyl-d6 derivatives), isotopic purity should be confirmed via -NMR .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved for this compound?

- Methodological Answer : Contradictions may arise from rotamers or impurities. Use variable-temperature NMR to identify dynamic processes, or cross-validate with X-ray crystallography. Computational modeling (e.g., DFT-based chemical shift predictions) can resolve ambiguities, as demonstrated for trifluoromethyl analogs .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer : Screen catalysts (e.g., AlCl3 vs. FeCl3) and solvents (polar aprotic vs. halogenated). For example, refluxing with HCl in ethanol (as in analogous hydrazine syntheses) improves regioselectivity . Monitor reaction progress via in-situ IR spectroscopy to terminate at optimal conversion points.

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Conduct in silico assessments using tools like EPA EPI Suite to predict biodegradation and bioaccumulation. For experimental validation, use Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies per OECD 121 guidelines. Note that similar chlorinated phenols show low mobility in soil but undefined ecotoxicological profiles .

Q. What analytical methods detect trace degradation products of this compound under varying pH conditions?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative modes. Simulate degradation via accelerated stability testing (ICH Q1A guidelines) at pH 3–10. For chlorinated derivatives, monitor dehalogenation products using isotopic labeling (e.g., ) .

Data Contradiction and Reproducibility

Q. How to reconcile discrepancies in reported melting points or solubility across studies?

- Methodological Answer : Standardize measurement conditions (e.g., DSC for melting points at 10°C/min). Cross-check solvent purity (HPLC-grade) and crystallization methods. For example, 3-Chlorophenol’s solubility varies with hydration states, requiring strict moisture control .

Q. What steps ensure reproducibility in catalytic asymmetric reactions involving this compound?

- Methodological Answer : Use chiral ligands (e.g., BINOL derivatives) with strict inert atmosphere control (glovebox). Document enantiomeric excess (ee) via chiral HPLC or polarimetry. Pre-activate catalysts (e.g., Rhodium complexes) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.